

laboratory handling and storage of RGT-419B compound

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Compound of Interest

Compound Name: NZ 419

Cat. No.: B7819458

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Application Notes and Protocols for R-G-T-419B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and application of RGT-419B, a next-generation, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1] RGT-419B has demonstrated potent anti-proliferative activity in preclinical models, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer cell lines, including those resistant to existing CDK4/6 inhibitors.[2][3]

Compound Information

Mechanism of Action

RGT-419B selectively inhibits CDK2, CDK4, and CDK6, key regulators of the cell cycle.[2] Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. The inhibition of CDK2 further contributes to cell cycle arrest. This dual action ultimately leads to a halt in cell proliferation and can induce apoptosis.[3]

Physicochemical Properties

A summary of the available physicochemical properties of RGT-419B is provided below.

Property	Value	Source
Molecular Weight	Not publicly available. Please consult the supplier's Certificate of Analysis.	N/A
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO. Insoluble in water and ethanol.	[4]
Purity	>98%	[5]

Handling and Storage

Safety Precautions

A specific Material Safety Data Sheet (MSDS) for RGT-419B is not publicly available. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work with the powdered form of the compound should be conducted in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Storage Conditions

Proper storage is crucial to maintain the stability and activity of RGT-419B.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 2 years	Keep tightly sealed and protected from moisture.
DMSO Stock Solution (10 mM)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	
4°C	Up to 2 weeks	For short-term use.	

Experimental Protocols

Preparation of Stock Solutions

Note: The molecular weight of RGT-419B is required for accurate molar concentration calculations. Please obtain this information from your supplier. The following protocol is for preparing a 10 mM stock solution, assuming a hypothetical molecular weight.

Materials:

- RGT-419B powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes

Procedure:

- **Weighing:** Accurately weigh a small amount of RGT-419B powder using a calibrated analytical balance.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve a 10 mM concentration. For example, if the molecular weight is 500 g/mol, to prepare a 10 mM solution from 1 mg of RGT-419B, you would add 200 μ L of DMSO.
- **Solubilization:** Vortex the solution until the RGT-419B is completely dissolved. Gentle warming in a water bath ($\leq 37^{\circ}\text{C}$) may aid dissolution.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage.

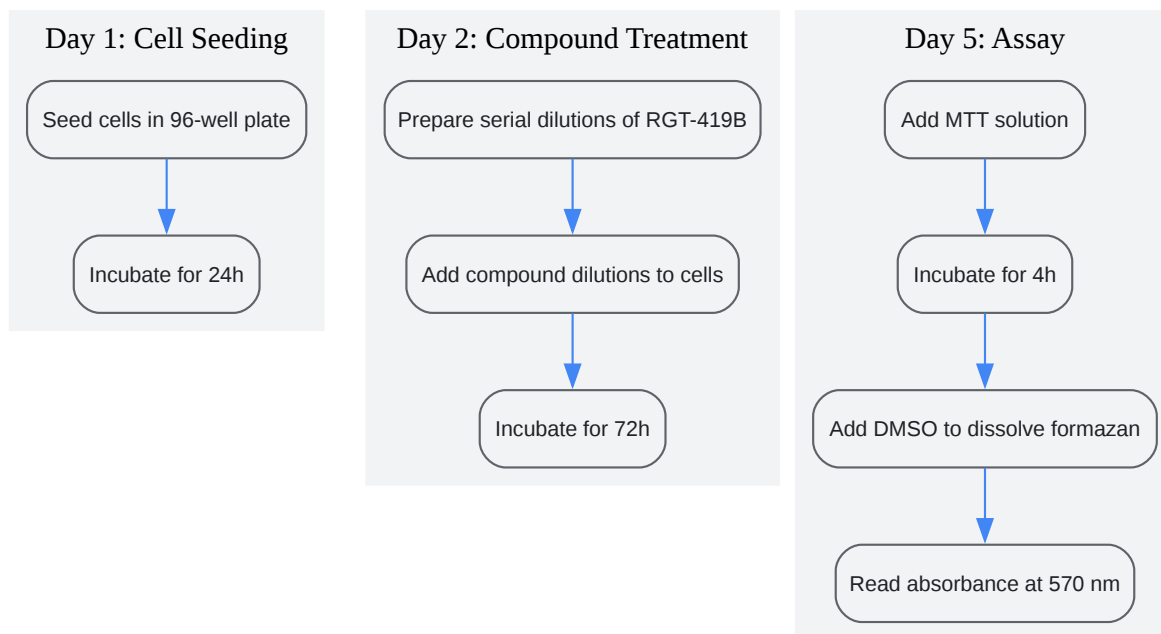
Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of RGT-419B on a cancer cell line (e.g., T47D) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- T47D cells (or other suitable cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- RGT-419B stock solution (10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Experimental Workflow:



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Caption: Workflow for the MTT cell proliferation assay.

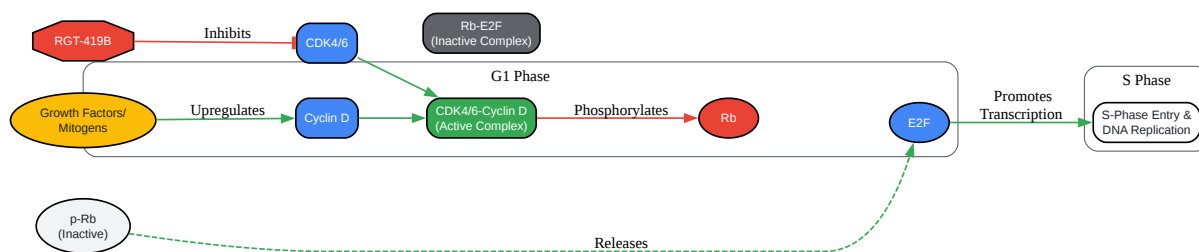
Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Preparation:** Prepare a serial dilution of the RGT-419B stock solution in complete culture medium. A suggested starting range is from 0.01 μ M to 100 μ M. Include a vehicle control (DMSO at the same final concentration as the highest RGT-419B concentration, typically \leq 0.1%).
- **Treatment:** Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of RGT-419B or the vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

- **MTT Addition:** After the incubation period, add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully aspirate the medium containing MTT and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the RGT-419B concentration to determine the IC_{50} value.

Signaling Pathway

The diagram below illustrates the canonical CDK/Rb/E2F signaling pathway and the point of inhibition by RGT-419B.



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Caption: RGT-419B inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and subsequent E2F release, thereby blocking S-phase entry.

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